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Compound Name: 2-Amino-5-acetylpyridine

Cat. No.: B012908 Get Quote

An In-Depth Technical Guide to 2-Amino-5-acetylpyridine (CAS 19828-20-7) for Advanced

Research and Development

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals working with 2-Amino-5-acetylpyridine. It moves beyond

a simple recitation of facts to provide a deeper understanding of the compound's chemical

behavior, synthetic utility, and practical handling, grounded in established scientific principles

and methodologies.

Strategic Overview: The Value Proposition of a
Disubstituted Pyridine
2-Amino-5-acetylpyridine, also known as 1-(6-amino-3-pyridinyl)ethanone, is a highly

functionalized heterocyclic building block.[1] Its significance in medicinal chemistry and

materials science stems from the strategic placement of its amino and acetyl groups on the

pyridine scaffold. The 2-aminopyridine moiety is a well-established pharmacophore found in

numerous biologically active molecules, prized for its hydrogen bonding capabilities and

metabolic stability compared to its aniline counterpart.[2][3] The acetyl group at the 5-position

provides a versatile synthetic handle for chain extension, cyclization, or functional group

interconversion.
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This dual functionality allows for orthogonal chemical modifications, making it a pivotal

intermediate for constructing complex molecular architectures, particularly in the synthesis of

novel drug candidates targeting a range of diseases, including cancer, inflammation, and

infectious agents.[4]

Core Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical properties is the foundation of its effective

use in the laboratory. The key characteristics of 2-Amino-5-acetylpyridine are summarized

below.

Property Value Source

CAS Number 19828-20-7 [1][5][6]

Molecular Formula C₇H₈N₂O [4][5][6]

Molecular Weight 136.15 g/mol [1][4]

Appearance
White to yellow crystalline

solid/powder
[1][4]

Melting Point 97 - 101 °C [4]

Solubility

Slightly soluble in water;

Soluble in organic solvents like

ethanol, acetone, and

chloroform.

[4]

Storage Conditions

Keep in a dark place, under an

inert atmosphere, at 2-8°C.[5]

The compound is noted to be

air and moisture sensitive.[7]

InChI Key
ZVXNDGKDTCTEBW-

UHFFFAOYSA-N
[8]

Topological Polar Surface Area

(TPSA)
55.98 Å² [8]
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Spectroscopic data (NMR, HPLC, LC-MS) for this compound is available from various suppliers

for batch-specific confirmation of identity and purity.[5]

Synthesis Pathways: Constructing the Core
Scaffold
Several viable synthetic routes to 2-Amino-5-acetylpyridine have been established, each with

distinct advantages depending on the available starting materials and desired scale. The

choice of pathway is a critical experimental decision impacting yield, purity, and cost-

effectiveness.

Pathway A: Amination of a Pre-functionalized Pyridine
A common and high-yielding approach involves the nucleophilic substitution of a leaving group

on the pyridine ring with an amino source. This method is particularly effective when the

appropriately substituted chloropyridine is commercially available.

1-(6-chloropyridin-3-yl)ethanone

Autoclave, 130°C, 10h

Saturated aq. NH₃

2-Amino-5-acetylpyridine

Nucleophilic Aromatic
Substitution (SNAr)

Click to download full resolution via product page

Caption: Synthesis via Amination of a Chloropyridine Precursor.

This reaction proceeds via a nucleophilic aromatic substitution mechanism. The high pressure

and temperature are necessary to overcome the electron-rich nature of the pyridine ring, which
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would otherwise disfavor nucleophilic attack. The use of a sealed autoclave is critical for

containing the ammonia and reaching the required reaction temperature.[1][9]

Pathway B: Functionalization of 2-Aminopyridine
Another logical approach begins with the readily available 2-aminopyridine. This multi-step

process involves protecting the amino group, introducing the desired functionality at the 5-

position, and subsequent deprotection. A representative sequence involves acetylation,

nitration, reduction, and then introduction of the acetyl group.[10][11]

2-Aminopyridine 2-AcetamidopyridineStep 1

Ac₂O or AcCl
(Protection)

2-Acetamido-5-nitropyridineStep 2

HNO₃/H₂SO₄

(Nitration)

5-Amino-2-acetamidopyridineStep 3

Reduction
(e.g., Fe/HCl or H₂, Pd/C)

2-Amino-5-acetylpyridineStep 4+

Further Steps
(e.g., Sandmeyer, Acylation)

Click to download full resolution via product page

Caption: Multi-step Synthesis from 2-Aminopyridine.

This pathway offers flexibility but requires careful optimization of each step. The initial

acetylation protects the amino group and directs the subsequent electrophilic nitration to the 5-

position.[4] The reduction of the nitro group followed by further transformations yields the target
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molecule. While more complex, this route is valuable when substituted precursors from

Pathway A are unavailable.[4]

Chemical Reactivity and Synthetic Utility
The synthetic versatility of 2-Amino-5-acetylpyridine is anchored in the distinct reactivity of its

two functional groups. This allows for selective and sequential modifications, making it a

powerful tool in combinatorial chemistry and lead optimization.

Key Reaction Classes:
N-Functionalization: The primary amino group is nucleophilic and can readily undergo

acylation, alkylation, and sulfonylation. It is also a key participant in palladium-catalyzed

cross-coupling reactions.

Carbonyl Chemistry: The acetyl group's carbonyl carbon is electrophilic and susceptible to

attack by nucleophiles. It can undergo reactions such as reduction to an alcohol, conversion

to an oxime, or serve as a handle for aldol-type condensations.

Palladium-Catalyzed Cross-Coupling: The pyridine scaffold is central to modern cross-

coupling strategies. While the amino group itself can act as a nucleophile in Buchwald-

Hartwig amination, a more common strategy involves converting a related halo-pyridine

(e.g., 2-amino-5-bromopyridine) via Suzuki or Buchwald-Hartwig coupling to introduce aryl,

heteroaryl, or alkyl substituents.[12][13] This is a cornerstone of modern drug discovery for

building molecular complexity.[14][15][16]
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Suzuki Coupling Buchwald-Hartwig Amination

2-Amino-5-bromopyridine

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)

Arylboronic Acid
R-B(OH)₂

2-Amino-5-arylpyridine

2-Amino-5-bromopyridine

Pd Catalyst (e.g., Pd₂(dba)₃)
Ligand (e.g., Xantphos)

Base (e.g., Cs₂CO₃)

Amine
R₂-NH

N-Aryl/Alkyl-2,5-diaminopyridine

Click to download full resolution via product page

Caption: Key Palladium-Catalyzed Reactions for Pyridine Scaffolds.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high

yields in these transformations and must be optimized for each specific substrate pairing.[12]

[17][18][19]

Experimental Protocols
The following protocols are provided as validated starting points. Researchers must adapt them

based on their specific equipment, reagents, and analytical capabilities. All procedures should

be performed in a well-ventilated fume hood with appropriate personal protective equipment

(PPE).

Protocol 5.1: Synthesis of 2-Amino-5-acetylpyridine
(from Pathway A)
This protocol is adapted from literature procedures for the amination of 1-(6-chloropyridin-3-

yl)ethanone.[1][9]

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b012908?utm_src=pdf-body-img
https://pdf.benchchem.com/189/A_Comparative_Analysis_of_Catalysts_for_the_Suzuki_Coupling_of_2_Amino_5_bromo_4_methylpyridine.pdf
https://www.researchgate.net/figure/Buchwald-coupling-of-1-with-various-anilines-and-2-aminopyridines-1a-1na-aReaction_fig2_377236109
https://pmc.ncbi.nlm.nih.gov/articles/PMC6245071/
https://www.youtube.com/watch?v=l5LRdwZRT6E
https://www.benchchem.com/product/b012908?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB51020879.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB51020879.htm?N=Global
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-(6-chloropyridin-3-yl)ethanone (1.0 eq)

Saturated aqueous ammonia solution

High-pressure autoclave with stirring capability

Dichloromethane (DCM)

Methanol (MeOH)

Silica gel for column chromatography

Procedure:

Reaction Setup: Charge a high-pressure autoclave with 1-(6-chloropyridin-3-yl)ethanone

(e.g., 40 g, 257.10 mmol) and a saturated aqueous ammonia solution (e.g., 750 mL).

Reaction Execution: Seal the autoclave securely. Begin stirring and heat the reaction mixture

to 130°C. Maintain this temperature for 10 hours. The internal pressure will increase

significantly; ensure the autoclave is rated for the expected conditions.

Workup: After 10 hours, cool the autoclave to room temperature. Carefully vent any residual

pressure before opening.

Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate it under

reduced pressure to remove the bulk of the ammonia and water.

Purification: Prepare a silica gel column. Elute the crude residue using a gradient of

dichloromethane/methanol (e.g., starting with 100:0 and gradually increasing methanol

content, a 50:1 ratio is reported as effective).[1]

Analysis: Combine the fractions containing the desired product as identified by Thin Layer

Chromatography (TLC). Evaporate the solvent under reduced pressure to yield 2-Amino-5-
acetylpyridine as a yellow solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and

LC-MS. An expected yield is in the range of 85-90%.[1]

Protocol 5.2: Representative Suzuki-Miyaura Coupling
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This protocol provides a general method for the Suzuki coupling of a related halo-pyridine

intermediate, which is a common subsequent step in a synthetic sequence involving this

scaffold.[12]

Materials:

2-Amino-5-bromo-4-methylpyridine (1.0 eq)

Arylboronic acid (1.2 - 1.5 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 eq)

1,4-Dioxane (degassed)

Water (degassed)

Ethyl acetate

Brine

Procedure:

Inert Atmosphere: To a dry Schlenk flask or reaction vial, add 2-amino-5-bromo-4-

methylpyridine, the arylboronic acid, the base, and the palladium catalyst.

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three

times. Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed

water in a 4:1 ratio.

Reaction: Stir the reaction mixture vigorously and heat to 85-95°C. Monitor the reaction

progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and

filter through a pad of Celite to remove the palladium catalyst.
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Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially

with water and then brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude product by silica gel column

chromatography to obtain the desired biaryl compound.

Safety, Handling, and Storage
Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the

compound.

Hazard Identification: 2-Amino-5-acetylpyridine is harmful if swallowed (H302), causes skin

irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation

(H335).[20] The corresponding GHS pictogram is GHS07 (Exclamation Mark).

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles, and a lab coat.[21] All manipulations should be performed in a certified chemical

fume hood.[22]

Handling: Avoid breathing dust, fumes, or vapors.[22] Prevent contact with skin and eyes.[7]

Wash hands thoroughly after handling.[7][21] Keep away from heat, sparks, and open

flames.[7]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[21] For

long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C,

protected from light.[5]

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and

strong reducing agents.[7]

Conclusion
2-Amino-5-acetylpyridine is more than a simple chemical reagent; it is a strategic platform for

innovation in drug discovery and materials science. Its well-defined physicochemical properties,

accessible synthetic routes, and versatile reactivity make it an invaluable asset for constructing

novel and complex molecular entities. By understanding the causality behind the experimental
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protocols and the principles governing its reactivity, researchers can fully exploit the potential of

this powerful building block to advance their scientific objectives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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